molecular formula C15H23NO2S B274001 1-(Mesitylsulfonyl)-3-methylpiperidine

1-(Mesitylsulfonyl)-3-methylpiperidine

Cat. No. B274001
M. Wt: 281.4 g/mol
InChI Key: BKYPQVDKXZUEES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-3-methylpiperidine, also known as mesylpiperidine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is soluble in organic solvents and has a distinct odor. Mesylpiperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)-3-methylpiperidineine is not fully understood. However, it is believed to exert its pharmacological effects by binding to and modulating the activity of various ion channels and receptors in the central nervous system.
Biochemical and Physiological Effects:
Mesylpiperidine has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have a positive effect on memory and learning in animal models. Mesylpiperidine has been shown to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(Mesitylsulfonyl)-3-methylpiperidineine in lab experiments include its high purity, low toxicity, and ease of synthesis. However, 1-(Mesitylsulfonyl)-3-methylpiperidineine is a relatively expensive reagent, which can limit its use in large-scale experiments. Additionally, 1-(Mesitylsulfonyl)-3-methylpiperidineine is a highly reactive compound and requires careful handling to prevent degradation and contamination.

Future Directions

There are several future directions for research on 1-(Mesitylsulfonyl)-3-methylpiperidineine. One potential area of research is the development of new drug delivery systems using 1-(Mesitylsulfonyl)-3-methylpiperidineine as a building block. Another potential area of research is the synthesis of new organic compounds using 1-(Mesitylsulfonyl)-3-methylpiperidineine as a reagent. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Mesitylsulfonyl)-3-methylpiperidineine and its potential applications in various fields.

Synthesis Methods

The synthesis of 1-(Mesitylsulfonyl)-3-methylpiperidineine can be achieved through multiple methods, including the reaction of mesitylene with piperidine and sulfur trioxide, the reaction of mesitylene with piperidine and sulfuric acid, and the reaction of mesitylene with piperidine and methanesulfonic acid. The most commonly used method is the reaction of mesitylene with piperidine and sulfur trioxide. This method yields 1-(Mesitylsulfonyl)-3-methylpiperidineine with high purity and yield.

Scientific Research Applications

Mesylpiperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, 1-(Mesitylsulfonyl)-3-methylpiperidineine has been shown to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
In organic synthesis, 1-(Mesitylsulfonyl)-3-methylpiperidineine has been used as a reagent for the synthesis of various organic compounds. It has been shown to be an effective reagent for the synthesis of N-acyl and N-alkyl piperidines, which are important intermediates in the synthesis of various drugs and natural products.
In material science, 1-(Mesitylsulfonyl)-3-methylpiperidineine has been used as a building block for the synthesis of various functional materials. It has been shown to be an effective precursor for the synthesis of mesoporous silica materials, which have potential applications in catalysis, drug delivery, and environmental remediation.

properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

3-methyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-11-6-5-7-16(10-11)19(17,18)15-13(3)8-12(2)9-14(15)4/h8-9,11H,5-7,10H2,1-4H3

InChI Key

BKYPQVDKXZUEES-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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